REACTION_CXSMILES
|
[O:1]=[Sb:2]([O:4][Sb:5](=[O:7])=[O:6])=[O:3].[N+]([O-])([O-])=[O:9].[In+3:12].[N+]([O-])([O-])=[O:14].[N+]([O-])([O-])=O.N>O>[OH-:1].[In+3:12].[OH-:9].[OH-:14].[O:1]=[Sb:2]([O:4][Sb:5](=[O:7])=[O:6])=[O:3] |f:1.2.3.4,7.8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[In+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
230.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[In+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
219 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
280 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
O=[Sb](=O)O[Sb](=O)=O
|
Name
|
|
Quantity
|
334 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in Preparation Example 1 for dilution
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture was heated to 90° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for 10 hours
|
Duration
|
10 h
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[In+3].[OH-].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=[Sb](=O)O[Sb](=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[Sb:2]([O:4][Sb:5](=[O:7])=[O:6])=[O:3].[N+]([O-])([O-])=[O:9].[In+3:12].[N+]([O-])([O-])=[O:14].[N+]([O-])([O-])=O.N>O>[OH-:1].[In+3:12].[OH-:9].[OH-:14].[O:1]=[Sb:2]([O:4][Sb:5](=[O:7])=[O:6])=[O:3] |f:1.2.3.4,7.8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[In+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
230.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[In+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
219 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
280 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
O=[Sb](=O)O[Sb](=O)=O
|
Name
|
|
Quantity
|
334 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in Preparation Example 1 for dilution
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture was heated to 90° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for 10 hours
|
Duration
|
10 h
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[In+3].[OH-].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=[Sb](=O)O[Sb](=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[Sb:2]([O:4][Sb:5](=[O:7])=[O:6])=[O:3].[N+]([O-])([O-])=[O:9].[In+3:12].[N+]([O-])([O-])=[O:14].[N+]([O-])([O-])=O.N>O>[OH-:1].[In+3:12].[OH-:9].[OH-:14].[O:1]=[Sb:2]([O:4][Sb:5](=[O:7])=[O:6])=[O:3] |f:1.2.3.4,7.8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[In+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
230.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[In+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
219 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
280 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
O=[Sb](=O)O[Sb](=O)=O
|
Name
|
|
Quantity
|
334 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in Preparation Example 1 for dilution
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture was heated to 90° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for 10 hours
|
Duration
|
10 h
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[In+3].[OH-].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=[Sb](=O)O[Sb](=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |